molecular formula C17H12BrNO3 B3884124 5-[2-(4-bromophenyl)-2-cyanovinyl]-2-methoxybenzoic acid

5-[2-(4-bromophenyl)-2-cyanovinyl]-2-methoxybenzoic acid

Cat. No.: B3884124
M. Wt: 358.2 g/mol
InChI Key: HYKBGJKPGYZWIZ-JYRVWZFOSA-N
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Description

The compound is a complex organic molecule that contains several functional groups. It has a benzoic acid group (a carboxylic acid attached to a benzene ring), a methoxy group (an oxygen atom bonded to a methyl group), a cyanovinyl group (a carbon-carbon triple bond with a cyano group), and a bromophenyl group (a benzene ring with a bromine atom attached) .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the bromophenyl group could be introduced through electrophilic aromatic substitution . The cyanovinyl group might be added through a reaction involving a cyano compound and an acetylene derivative. The methoxy group could be introduced through a nucleophilic substitution reaction involving methanol .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzoic acid group would introduce polarity and the potential for hydrogen bonding. The bromophenyl group would add significant weight and size to the molecule, and the bromine atom would be a site of relatively high electron density .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its various functional groups. For example, the benzoic acid group could undergo reactions typical of carboxylic acids, such as esterification. The bromine atom in the bromophenyl group could be replaced by other groups in a nucleophilic aromatic substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic. The bromophenyl group would likely make the compound relatively heavy and possibly increase its boiling point .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target. The compound could potentially interact with biological systems through its various functional groups .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include developing more efficient synthesis methods, studying the compound’s reactivity, investigating its potential uses, and assessing its safety and environmental impact .

Properties

IUPAC Name

5-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO3/c1-22-16-7-2-11(9-15(16)17(20)21)8-13(10-19)12-3-5-14(18)6-4-12/h2-9H,1H3,(H,20,21)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKBGJKPGYZWIZ-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[2-(4-bromophenyl)-2-cyanovinyl]-2-methoxybenzoic acid
Reactant of Route 2
5-[2-(4-bromophenyl)-2-cyanovinyl]-2-methoxybenzoic acid
Reactant of Route 3
5-[2-(4-bromophenyl)-2-cyanovinyl]-2-methoxybenzoic acid
Reactant of Route 4
5-[2-(4-bromophenyl)-2-cyanovinyl]-2-methoxybenzoic acid
Reactant of Route 5
5-[2-(4-bromophenyl)-2-cyanovinyl]-2-methoxybenzoic acid
Reactant of Route 6
5-[2-(4-bromophenyl)-2-cyanovinyl]-2-methoxybenzoic acid

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